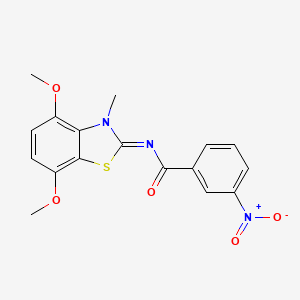

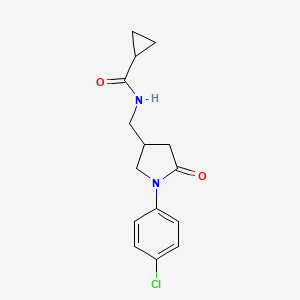

![molecular formula C16H18N6 B2490717 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 938894-42-9](/img/structure/B2490717.png)

1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a compound that belongs to a broader class of chemicals characterized by the presence of a pyrazolo[3,4-d]pyrimidinyl moiety attached to a piperazine ring through a benzyl linker. This structure is of interest due to its potential for exhibiting a range of biological activities and serving as a precursor for various synthetic routes.

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, starting from basic building blocks like enaminones or benzofuran derivatives. For instance, a versatile precursor for microwave-assisted synthesis involves piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate (Mekky et al., 2021). This method highlights the efficiency and convenience of generating complex pyrazolo[3,4-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of such compounds has been elucidated using various analytical techniques, including X-ray crystallography, which reveals the planarity of the benzimidazole ring and the conformational preferences of the piperazine ring (Özbey et al., 1998). These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse and include nucleophilic substitutions, cycloadditions, and more, leading to a variety of heterocyclic structures. For example, the compound serves as a precursor for the synthesis of potent bacterial biofilm and MurB inhibitors, indicating its versatility in generating biologically active molecules (Mekky & Sanad, 2020).

Applications De Recherche Scientifique

Arylpiperazine Derivatives and Their Metabolism

Arylpiperazine derivatives, such as those similar to 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine, have found clinical applications, primarily in the treatment of depression, psychosis, or anxiety (S. Caccia, 2007). These derivatives undergo extensive metabolism, including N-dealkylation, leading to various metabolites with diverse effects on neurotransmitter receptors. The study by Caccia highlights the complex pharmacokinetic properties of these compounds, suggesting potential research avenues for this compound in understanding its metabolic pathways and interactions.

Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery

Pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities (S. Cherukupalli et al., 2017). The extensive SAR studies on these derivatives underscore their potential as building blocks for developing drug-like candidates. This suggests that this compound could be explored for its therapeutic applications, leveraging the known bioactive properties of the pyrazolo[3,4-d]pyrimidine scaffold.

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been extensively researched for their anti-mycobacterial properties, showing potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains (P. Girase et al., 2020). This indicates that compounds like this compound could also be investigated for their potential anti-mycobacterial effects, contributing to the development of new therapeutic agents for tuberculosis.

Mécanisme D'action

Target of Action

The primary target of 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine, also known as 4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for cancer treatment.

Orientations Futures

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6/c1-2-4-13(5-3-1)11-21-6-8-22(9-7-21)16-14-10-19-20-15(14)17-12-18-16/h1-5,10,12H,6-9,11H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNPICBCKURRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

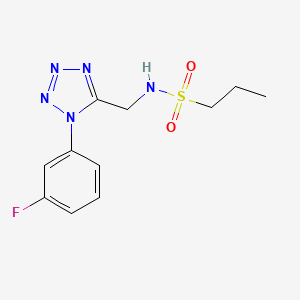

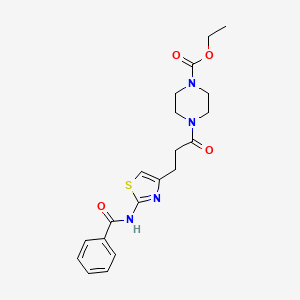

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

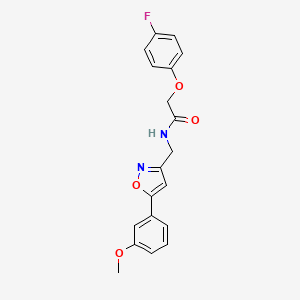

![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)

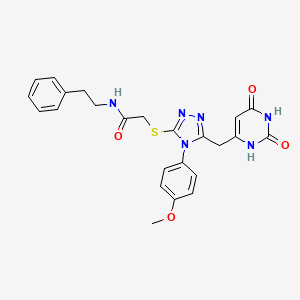

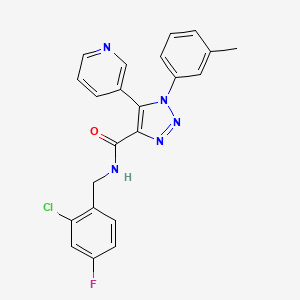

![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)

![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)